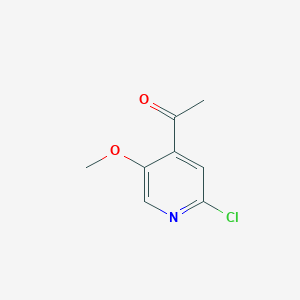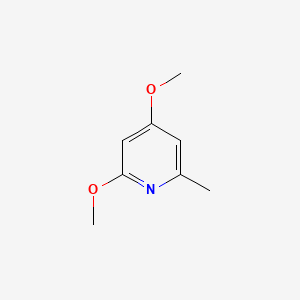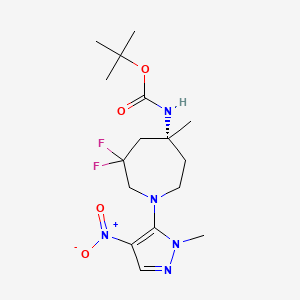
(R)-tert-Butyl (6,6-difluoro-4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)azepan-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-tert-Butyl (6,6-difluoro-4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)azepan-4-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their diverse chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (6,6-difluoro-4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)azepan-4-yl)carbamate typically involves multiple steps, including the formation of the azepane ring, introduction of the difluoro and nitro groups, and the final carbamate formation. Common reagents used in these reactions may include tert-butyl chloroformate, difluoromethylating agents, and nitroalkanes. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and pyrazole groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group, which can further react to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under conditions such as acidic or basic environments, elevated temperatures, and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-tert-Butyl (6,6-difluoro-4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)azepan-4-yl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties. Its structural features, including the carbamate and pyrazole groups, are often associated with bioactivity.
Medicine
In medicine, carbamate derivatives are known for their pharmacological properties, including use as drugs for treating various conditions. This compound may be investigated for its potential therapeutic applications, such as anti-inflammatory, analgesic, or anticancer activities.
Industry
In industry, ®-tert-Butyl (6,6-difluoro-4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)azepan-4-yl)carbamate can be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of ®-tert-Butyl (6,6-difluoro-4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)azepan-4-yl)carbamate would depend on its specific biological target. Generally, carbamates exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets may include enzymes like acetylcholinesterase, receptors such as G-protein coupled receptors, or other proteins involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-tert-Butyl (6,6-difluoro-4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)azepan-4-yl)carbamate: can be compared with other carbamate derivatives, such as:
Uniqueness
The uniqueness of ®-tert-Butyl (6,6-difluoro-4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)azepan-4-yl)carbamate lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of both difluoro and nitro groups, along with the azepane ring, makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C16H25F2N5O4 |
|---|---|
Molekulargewicht |
389.40 g/mol |
IUPAC-Name |
tert-butyl N-[(4R)-6,6-difluoro-4-methyl-1-(2-methyl-4-nitropyrazol-3-yl)azepan-4-yl]carbamate |
InChI |
InChI=1S/C16H25F2N5O4/c1-14(2,3)27-13(24)20-15(4)6-7-22(10-16(17,18)9-15)12-11(23(25)26)8-19-21(12)5/h8H,6-7,9-10H2,1-5H3,(H,20,24)/t15-/m1/s1 |
InChI-Schlüssel |
ZPEDXRSHUNUFMG-OAHLLOKOSA-N |
Isomerische SMILES |
C[C@]1(CCN(CC(C1)(F)F)C2=C(C=NN2C)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC1(CCN(CC(C1)(F)F)C2=C(C=NN2C)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


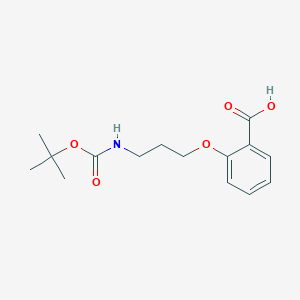
![7-Cyclopentyl-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B13088782.png)
![1-[2-(4-Bromo-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine](/img/structure/B13088786.png)
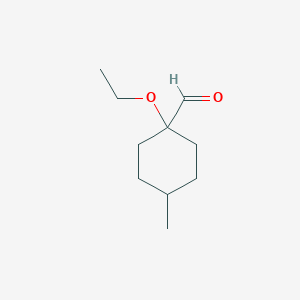
![2-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13088791.png)
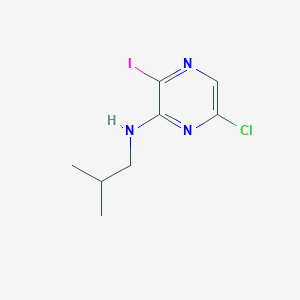

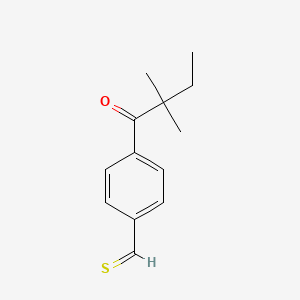

![N,N-Diethyl-3-[5-mercapto-4-(1,1,3,3-tetramethyl-butyl)-4H-[1,2,4]triazol-3-yl]-benzenesulfonamide](/img/structure/B13088815.png)
![4-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13088828.png)

